molecular formula C23H42O2 B14258976 Methyl docosa-9,12-dienoate CAS No. 393803-95-7

Methyl docosa-9,12-dienoate

Cat. No.: B14258976
CAS No.: 393803-95-7
M. Wt: 350.6 g/mol
InChI Key: LLBRJEPROKGMRL-UHFFFAOYSA-N
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Description

Methyl docosa-9,12-dienoate is a fatty acid methyl ester with the chemical formula C23H42O2. It is a derivative of docosa-9,12-dienoic acid, where the carboxylic acid group is esterified with methanol. This compound is part of a larger class of fatty acid methyl esters, which are commonly found in various natural sources and have significant industrial and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl docosa-9,12-dienoate can be synthesized through the esterification of docosa-9,12-dienoic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the transesterification of triglycerides containing docosa-9,12-dienoic acid. This process uses methanol and a base catalyst, such as sodium methoxide, to convert the triglycerides into methyl esters. The reaction is typically conducted at elevated temperatures and pressures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

Methyl docosa-9,12-dienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl docosa-9,12-dienoate has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of unsaturated fatty acid methyl esters in various chemical reactions.

    Biology: This compound is studied for its role in biological membranes and its effects on cell signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases.

    Industry: This compound is used in the production of biodiesel and as a lubricant additive

Mechanism of Action

The mechanism of action of methyl docosa-9,12-dienoate involves its interaction with cellular membranes and enzymes. It can modulate the fluidity of membranes and influence the activity of membrane-bound enzymes. Additionally, its metabolites may act as signaling molecules, affecting various cellular pathways .

Comparison with Similar Compounds

Methyl docosa-9,12-dienoate is similar to other fatty acid methyl esters, such as:

    Methyl oleate: A monounsaturated fatty acid methyl ester with one double bond.

    Methyl linoleate: A polyunsaturated fatty acid methyl ester with two double bonds.

    Methyl linolenate: A polyunsaturated fatty acid methyl ester with three double bonds.

Uniqueness

This compound is unique due to its specific double bond positions (9 and 12), which confer distinct chemical and biological properties compared to other fatty acid methyl esters .

Properties

CAS No.

393803-95-7

Molecular Formula

C23H42O2

Molecular Weight

350.6 g/mol

IUPAC Name

methyl docosa-9,12-dienoate

InChI

InChI=1S/C23H42O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h11-12,14-15H,3-10,13,16-22H2,1-2H3

InChI Key

LLBRJEPROKGMRL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC=CCC=CCCCCCCCC(=O)OC

Origin of Product

United States

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